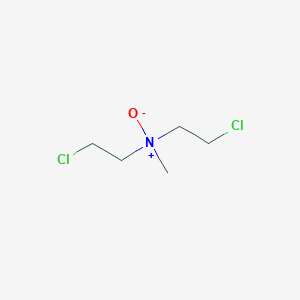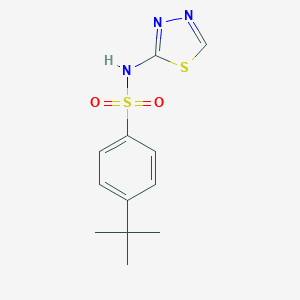
4-ethyl-N-(1-naphthyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(1-naphthyl)benzenesulfonamide, also known as N-(1-naphthyl)ethyl-4-toluenesulfonamide, is a chemical compound that belongs to the class of sulfonamides. It is a white solid that is soluble in organic solvents such as chloroform and acetone. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide is not fully understood. However, it is believed that the compound binds to metal ions through its sulfonamide group, which acts as a chelating agent. The binding of the compound to metal ions results in a change in the fluorescence properties of the compound, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide have not been extensively studied. However, the compound has been shown to have low toxicity and is not known to have any significant adverse effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide is its high selectivity for metal ions, which makes it a useful tool for the detection of metal ions in biological samples. However, the compound has some limitations, including its low solubility in water and its potential interference with other fluorescent probes.
Direcciones Futuras
There are several future directions for the research on 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide. One potential area of research is the development of new fluorescent probes based on the structure of the compound. Another area of research is the investigation of the compound's potential applications in the detection of metal ions in environmental samples. Additionally, the compound's potential use in the development of new drugs and therapies for various diseases could also be explored.
Métodos De Síntesis
The synthesis of 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction between 1-naphthylamine and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces the desired compound as a white solid with a yield of around 70%.
Aplicaciones Científicas De Investigación
4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to metal ions such as zinc, copper, and mercury, and emit fluorescence upon binding.
Propiedades
Fórmula molecular |
C18H17NO2S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-ethyl-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-2-14-10-12-16(13-11-14)22(20,21)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-13,19H,2H2,1H3 |
Clave InChI |
ZTQRIEJTRZORCJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B230169.png)


![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)

![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)


![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)